molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

Cat. No.: B13623895
M. Wt: 168.28 g/mol
InChI Key: OIJZAAKPXGUIIZ-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a chemical compound with the molecular formula C11H20O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the butane chain, which is further connected to the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable bicyclo[2.2.1]heptane derivative to introduce the butan-2-ol moiety.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Norborneol: A similar compound with a hydroxyl group attached to the bicyclo[2.2.1]heptane structure.

    Isoborneol: Another derivative with a different stereochemistry.

    Borneol: A bicyclic alcohol with similar properties but different applications.

Uniqueness

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is unique due to its extended butan-2-ol chain, which provides additional functionalization opportunities compared to simpler bicyclic alcohols. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol

InChI

InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3

InChI Key

OIJZAAKPXGUIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC2CCC1C2)O

Origin of Product

United States

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